N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chloro, benzoyl, and diethylaminosulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form the benzoyl intermediate.
Introduction of the Diethylaminosulfonyl Group: The benzoyl intermediate is then reacted with diethylamine and sulfur trioxide to introduce the diethylaminosulfonyl group.
Final Coupling Reaction: The final step involves the coupling of the intermediate with 4-chlorobenzoyl chloride under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form new products with altered functional groups.
Coupling Reactions: The benzoyl and diethylaminosulfonyl groups can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-(dimethylsulfamoyl)benzamide
Uniqueness
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O4S/c1-3-28(4-2)33(31,32)18-12-9-16(10-13-18)24(30)27-22-14-11-17(25)15-20(22)23(29)19-7-5-6-8-21(19)26/h5-15H,3-4H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGXTLDLXVFHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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